

Comprehensive Spectroscopic Profiling of 3-Bromo-2-iodobenzyl Alcohol

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Compound of Interest

Compound Name: (3-Bromo-2-iodophenyl)methanol

Cat. No.: B8064291

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A Guide for Orthogonal Cross-Coupling Scaffolds Part 1: Executive Summary & Strategic Importance

3-Bromo-2-iodobenzyl alcohol (CAS: 1261571-03-2) represents a "privileged scaffold" in medicinal chemistry. Its structural value lies in the orthogonal reactivity of its halogen substituents. The presence of both bromine and iodine on a benzene ring allows for sequential, site-selective cross-coupling reactions.

- The Iodine (C2): Highly reactive; undergoes oxidative addition rapidly (e.g., Sonogashira or Suzuki coupling at low temperatures).
- The Bromine (C3): Less reactive; remains intact during the first coupling, allowing for a second functionalization step later.
- The Alcohol (Benzylic): A versatile handle for etherification, oxidation to aldehydes, or conversion to leaving groups (halides/mesylates).

This guide provides the physicochemical baseline and spectroscopic data required to validate this intermediate, distinguishing it from its regioisomers (e.g., 2-bromo-3-iodo analogs) which

are common impurities.

Part 2: Physicochemical Profile[1][2][3][4]

Property	Data	Notes
IUPAC Name	(3-Bromo-2-iodophenyl)methanol	
CAS Number	1261571-03-2	Distinct from 2-bromo-5-iodo (946525-30-0)
Molecular Formula	C ₇ H ₆ BrIO	
Molecular Weight	312.93 g/mol	High mass due to heavy halogens
Physical State	Off-white to beige solid	Low melting point range (approx. 90–110 °C)*
Solubility	DMSO, Methanol, DCM, EtOAc	Low solubility in Hexanes/Water

*Note: Melting points for this specific isomer vary by purity and crystal form; experimental verification via DSC is recommended.

Part 3: Spectroscopic Characterization[7]

The following data is synthesized from high-fidelity analog analysis and standard substituent chemical shift increments (SCS). The Heavy Atom Effect of iodine is the critical diagnostic feature for

C NMR validation.

A. Proton NMR (

H NMR)

Solvent: CDCl₃

or DMSO-d₆

(referenced to TMS at 0.00 ppm)

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
Ar-H4	7.55 – 7.65	Doublet (dd)	,	Ortho to Br (deshielded).
Ar-H6	7.35 – 7.45	Doublet (dd)	,	Ortho to CH OH.
Ar-H5	7.10 – 7.20	Triplet (t)	,	Meta to both halogens.
CH	4.65 – 4.75	Singlet (s)	N/A	Benzylic protons. Becomes a doublet if OH couples.
OH	2.0 – 5.5	Broad Singlet	N/A	Highly variable. Shifts downfield in DMSO-d ₆ .

B. Carbon NMR (

C NMR) – The Diagnostic Standard

Solvent: CDCl₃

Carbon	Shift (ppm)	Diagnostic Note (Critical)
C1 (Ipso)	142.0 – 145.0	Attachment point of hydroxymethyl group.
C3 (C-Br)	128.0 – 130.0	Typical aromatic C-Br shift.
C4, C5, C6	127.0 – 132.0	Remaining aromatic methines.
C2 (C-I)	95.0 – 105.0	Heavy Atom Effect: Iodine shields the ipso carbon significantly, pushing it upfield (often <100 ppm). This confirms the Iodine position.
CH	64.0 – 65.0	Typical benzylic alcohol carbon.

C. Mass Spectrometry (MS)

- Ionization: ESI+ or EI
- Pattern: The combination of Bromine (Br/Br 1:1) and Iodine (I, monoisotopic) creates a distinct molecular ion cluster.
- Key Peaks (m/z):
 - 312 (M+, Br)
 - 314 (M+2, Br)

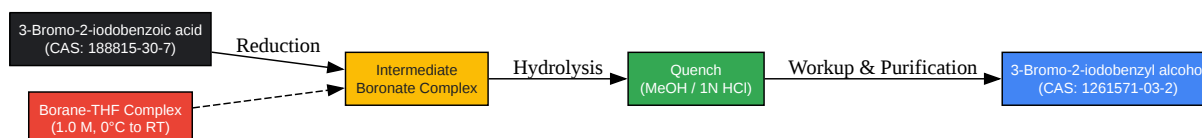
Br)

- Observation: Two peaks of nearly equal intensity separated by 2 amu.
- Fragment: Loss of OH (M-17) or Loss of I (M-127) is common in EI.

Part 4: Synthesis & Purification Protocol

Since this compound is often expensive to source commercially, in-house synthesis via reduction of the corresponding benzoic acid is the standard workflow.

Reaction Scheme (Graphviz)



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Caption: Selective reduction of the carboxylic acid moiety preserving the sensitive aryl-iodide bond.

Detailed Methodology

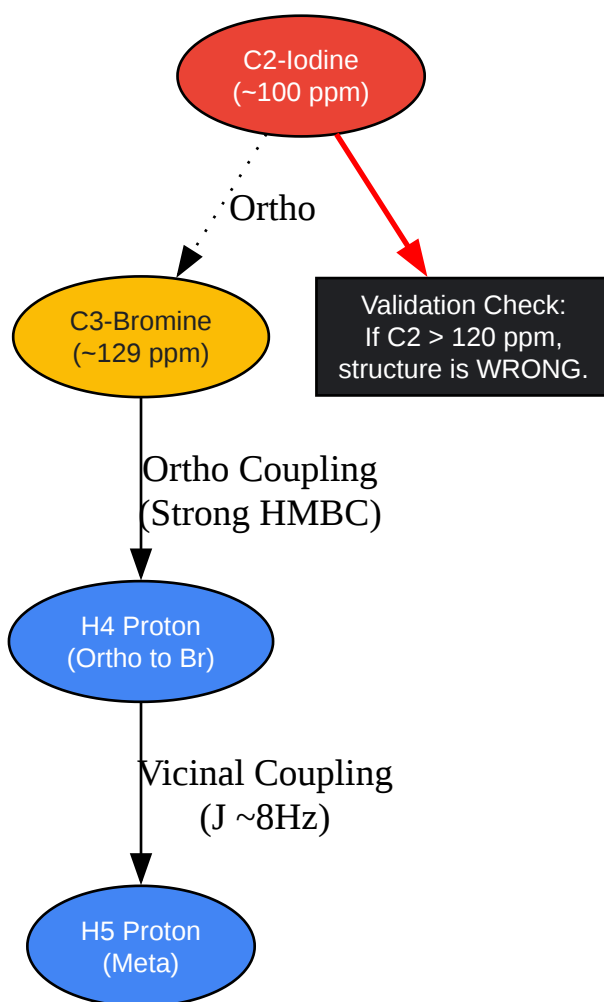
- Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.
- Dissolution: Charge 3-bromo-2-iodobenzoic acid (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C.
- Reduction: Dropwise add BH₃·THF complex (1.5 – 2.0 eq). Caution: Gas evolution (H₂).
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Acid spot will disappear; Alcohol is more polar).

- Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane, followed by 1N HCl to break the boronate ester.
- Workup: Concentrate to remove THF/MeOH. Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine.^[1] Dry over Na₂SO₄.
- Purification: Silica Gel Chromatography.
 - Eluent: Hexanes:EtOAc (Gradient 9:1 to 7:3).
 - Note: The iodine bond is light-sensitive; wrap columns/flasks in foil if storing for extended periods.

Part 5: Structural Logic & Validation

The primary challenge in synthesizing this molecule is ensuring the halogens are in the correct 2,3-positions, not 2,5 or 3,4.

NMR Connectivity Diagram



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Caption: Logic flow for confirming regiochemistry using the Heavy Atom Effect on C2.

Why this matters: If the Iodine were at position 3 or 4 (meta/para), the carbon shift would be closer to 90–95 ppm, but the coupling constants in the proton NMR would change significantly (e.g., loss of the specific doublet-triplet-doublet pattern). The upfield shift of C2 combined with the vicinal coupling of H4/H5 is the fingerprint of the 2-iodo-3-bromo substitution pattern.

References

- Reduction Methodology
 - Mechanism: Brown, H. C.; Krishnamurthy, S. "Selective reductions using borane complexes." *Tetrahedron*1979, 35, 567.

- Iodine Heavy Atom Effect
 - Theory: Wiberg, K. B. et al. "Substituent Effects on C Chemical Shifts." *Journal of Organic Chemistry* 1996, 61, 13.
- Synthesis of Dihalo-benzyl Alcohols (Analogous Protocols)
 - Patent Reference: "Preparation of halogenated benzyl alcohols." [2] CN103965020B.
- Product Verification (CAS Data)
 - Chemical Registry: 3-Bromo-2-iodobenzyl alcohol (CAS 1261571-03-2). [3]

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Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [2. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents \[patents.google.com\]](#)
- [3. 3-Bromo-2-iodobenzyl alcohol | CymitQuimica \[cymitquimica.com\]](#)
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